molecular formula C8H12FIO2 B2553527 Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate CAS No. 2375250-70-5

Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate

Cat. No.: B2553527
CAS No.: 2375250-70-5
M. Wt: 286.085
InChI Key: TVEYEHAJAGBKHR-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate is a useful research compound. Its molecular formula is C8H12FIO2 and its molecular weight is 286.085. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization of Organotin(IV) Complexes

Organotin(IV) complexes, synthesized using amino acetate functionalized Schiff bases, have shown significant anticancer activity in vitro against a range of human tumor cell lines. These complexes are characterized using various spectroscopic techniques, revealing their polymeric chain structures and coordination modes. This research demonstrates the potential of organotin(IV) compounds in developing new anticancer drugs (Basu Baul et al., 2009).

Cyclopentane Derivatives and Their Synthesis

The synthesis of cyclopentane derivatives, including the creation of novel optically active adamantane compounds, highlights the versatility of these structures in generating new compounds with potential biological activity. These efforts demonstrate the synthetic pathways to access varied cyclopentane derivatives and their subsequent transformation into biologically active molecules (Aoyama & Hara, 2013).

Functionalization Using Hypervalent Iodine Reagents

Research into the functionalization of fused cyclopentane derivatives using hypervalent iodine reagents opens up pathways for the modification of these compounds, potentially leading to new applications in material science or medicinal chemistry (Moriarty et al., 1998).

Aminocarbonylation Reactions with Amino Acid Esters

The utilization of amino acid methyl esters in palladium-catalyzed aminocarbonylation reactions showcases a method for the synthesis of carboxamides from iodobenzene and iodoalkenes. This process highlights the potential for creating complex molecules from simpler precursors, applicable in the synthesis of pharmaceuticals and other biologically active compounds (Müller et al., 2005).

Crystallization Polymorphism in Copolymers

Research on butene-1/1,5-hexadiene copolymers introduces structural units of five-carbon rings into the main chain, affecting crystallization polymorphism and demonstrating a memory effect in copolymers. This study provides insights into the material properties influenced by cyclopentane derivatives, relevant to polymer science and engineering (He et al., 2016).

Properties

IUPAC Name

methyl (1R,3R)-3-fluoro-3-(iodomethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FIO2/c1-12-7(11)6-2-3-8(9,4-6)5-10/h6H,2-5H2,1H3/t6-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEYEHAJAGBKHR-HTRCEHHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@](C1)(CI)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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